EC144

Beschreibung

Eigenschaften

IUPAC Name |

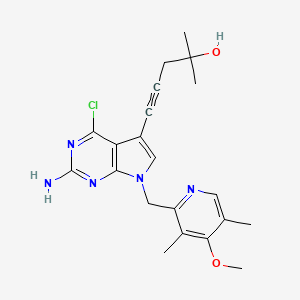

5-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylpent-4-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN5O2/c1-12-9-24-15(13(2)17(12)29-5)11-27-10-14(7-6-8-21(3,4)28)16-18(22)25-20(23)26-19(16)27/h9-10,28H,8,11H2,1-5H3,(H2,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOASEWXFCTZRDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EC144: A Deep Dive into the Mechanism of a Potent Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of client proteins. Many of these client proteins are key mediators of oncogenic signaling pathways, making Hsp90 a compelling target for cancer therapy. EC144 is a second-generation, orally available, and potent small-molecule inhibitor of Hsp90. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Mechanism of Action: Targeting the Hsp90 ATP-Binding Pocket

This compound exerts its inhibitory effect by binding with high affinity to the N-terminal ATP-binding pocket of Hsp90.[1] This competitive inhibition of ATP binding disrupts the chaperone's ATPase activity, which is essential for the conformational cycling of Hsp90 and the proper folding and stabilization of its client proteins. The binding of this compound locks Hsp90 in a conformation that is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent proteasomal degradation of Hsp90-dependent client proteins.

An X-ray co-crystal structure of this compound bound to the N-terminal domain of human Hsp90b has confirmed that the inhibitor binds to the ATP binding site.[1] This interaction is characterized by a network of hydrogen bonds between the pyrrolo-pyrimidine ring of this compound and key amino acid residues within the ATP-binding pocket, such as Asp93 and Thr184, as well as conserved water molecules.[1]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (Hsp90α) | 1.1 nM | Hsp90α binding assay | [2] |

| Ki (Hsp90) | 0.2 nM | Not Specified | |

| EC50 (Her-2 Degradation) | 14 nM | MCF-7 breast cancer cells | [2] |

Table 2: Selectivity of this compound for Hsp90 Isoforms

| Isoform | Ki (nM) | Reference |

| Hsp90 | 0.2 | |

| Grp94 | 61 | |

| TRAP1 | 255 |

This compound demonstrates significant selectivity for Hsp90 over other ATP-dependent enzymes. In a panel of 285 kinases, this compound showed no significant inhibition at concentrations up to 10 µM.

Downstream Effects on Oncogenic Signaling Pathways

By promoting the degradation of Hsp90 client proteins, this compound effectively disrupts multiple oncogenic signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Degradation of Key Hsp90 Client Proteins

One of the primary consequences of Hsp90 inhibition by this compound is the degradation of oncogenic client proteins. A key example is the human epidermal growth factor receptor 2 (Her-2), a receptor tyrosine kinase that is overexpressed in a significant portion of breast and gastric cancers. Treatment of MCF-7 breast cancer cells with this compound leads to a dose-dependent degradation of Her-2.[2]

Inhibition of the TLR4 Signaling Pathway

Beyond its direct impact on cancer cells, this compound has also been shown to modulate inflammatory responses. In a model of lipopolysaccharide (LPS)-induced inflammation, this compound blocks Toll-like receptor 4 (TLR4) signaling in RAW 264.7 macrophage cells. This inhibition is characterized by the suppression of the activation of several downstream kinases, including MEK1/2, ERK1/2, JNK, and p38 MAPK. Notably, this compound does not affect the activation of NF-κB in this context.

In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in preclinical animal models. In a mouse xenograft model using N87 human gastric carcinoma cells, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[2] At a dose of 5 mg/kg, this compound was shown to stop tumor growth, and at 10 mg/kg, it induced partial tumor regressions.[2] These findings highlight the in vivo potency of this compound.

Experimental Protocols

Hsp90 Binding Assay (Fluorescence Polarization)

This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity of this compound to Hsp90. The assay is based on the displacement of a fluorescently labeled Hsp90 inhibitor (e.g., FITC-geldanamycin) by the unlabeled test compound (this compound).

Materials:

-

Purified recombinant human Hsp90α

-

FITC-labeled geldanamycin (or other suitable fluorescent probe)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 2 mM DTT)

-

384-well black, low-volume microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add a fixed concentration of Hsp90α and FITC-geldanamycin to each well.

-

Add the serially diluted this compound to the wells. Include controls for no inhibitor (maximum polarization) and no Hsp90α (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours), protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for FITC.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Her-2 Degradation Assay (Western Blot)

This protocol details the Western blot analysis to assess the degradation of the Hsp90 client protein Her-2 in cancer cells following treatment with this compound.

Materials:

-

Her-2 overexpressing cancer cell line (e.g., MCF-7, SK-BR-3)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-Her-2 and anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed Her-2 positive cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Her-2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of Her-2 degradation.

Clinical Development Landscape

As of the latest available information, there is no public record of this compound entering clinical trials under this designation. However, the clinical development of other second-generation Hsp90 inhibitors, such as BIIB021, provides insights into the potential therapeutic applications and challenges for this class of drugs.

BIIB021, which shares a similar purine-scaffold with this compound, has been investigated in Phase I and II clinical trials for various solid tumors and hematological malignancies.[3] These trials have demonstrated that BIIB021 is generally well-tolerated, with a manageable side-effect profile.[4][5] Pharmacodynamic studies in patients have confirmed on-target activity, as evidenced by the induction of Hsp70 and the degradation of Hsp90 client proteins.[5][6] While BIIB021 has shown modest single-agent activity in some cancer types, ongoing research is exploring its potential in combination with other anti-cancer agents.[3] The experiences with BIIB021 and other Hsp90 inhibitors in the clinic will be valuable in guiding the future development of potent compounds like this compound.

Conclusion

This compound is a highly potent and selective second-generation Hsp90 inhibitor with a well-defined mechanism of action. By binding to the ATP pocket of Hsp90, it triggers the degradation of a multitude of oncoproteins, leading to the disruption of key cancer-promoting signaling pathways. Its ability to also modulate inflammatory responses through the TLR4 pathway suggests a broader therapeutic potential. The compelling preclinical in vitro and in vivo data for this compound underscore its promise as a candidate for further development in oncology and potentially in inflammatory diseases.

References

- 1. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase II study of the HSP90-inhibitor BIIB021 in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase II study of the HSP90-inhibitor BIIB021 in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

EC144: An In-Depth Technical Guide for Researchers and Drug Development Professionals

An overview of the potent and selective Hsp90 inhibitor, EC144, detailing its chemical properties, mechanism of action, and key experimental findings.

Introduction

This compound is a second-generation, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival.[1] Due to its potent and selective inhibitory activity against Hsp90, this compound has emerged as a significant tool in cancer research and as a potential therapeutic agent for various malignancies and inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and key experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 5-[2-Amino-4-chloro-7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methyl-4-pentyn-2-ol, is a pyrrolopyrimidine-based compound.[1] Its structure is characterized by a purine-like core, which is a common feature among many Hsp90 inhibitors.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 911397-80-3 | |

| Molecular Formula | C₂₁H₂₄ClN₅O₂ | |

| Molecular Weight | 413.90 g/mol | [4] |

| Solubility | Soluble to 100 mM in DMSO and to 5 mM in ethanol. | |

| Purity | ≥98% | |

| Storage | Store at -20°C. |

Pharmacology and Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of Hsp90.[1][5] It binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby competitively inhibiting the chaperone's ATPase activity, which is essential for its function.[3] This inhibition leads to the misfolding, destabilization, and subsequent proteasomal degradation of Hsp90 client proteins.[3] Many of these client proteins are oncoproteins critical for tumor cell proliferation and survival, including Her-2.[1]

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Target/System | Reference(s) |

| IC₅₀ | 1.1 nM | Hsp90 | [4][5] |

| Kᵢ | 0.2 nM | Hsp90 | |

| Selectivity | Ki values are 61 nM for Grp94 and 255 nM for TRAP1. No effect (IC₅₀ >10 µM) against a panel of 285 kinases. | Grp94, TRAP1, Kinase Panel | |

| EC₅₀ | 14 nM | Her-2 degradation in MCF-7 cells | [1] |

Signaling Pathways

The inhibition of Hsp90 by this compound has been shown to impact several downstream signaling pathways. A key pathway affected is the Toll-like receptor 4 (TLR4) signaling cascade. In cellular models, this compound blocked LPS-induced TLR4 signaling by inhibiting the activation of key downstream kinases including ERK1/2, MEK1/2, JNK, and p38 MAPK.[2] Notably, the NF-κB pathway was not affected.[2] This mechanism underlies the observed suppression of systemic TNF-α release in preclinical models.[2]

References

- 1. This compound is a potent inhibitor of the heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a synthetic inhibitor of heat shock protein 90, blocks innate and adaptive immune responses in models of inflammation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound|CAS 911397-80-3|DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

The Cellular Target of EC144: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EC144 is a potent and selective second-generation inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of a multitude of client proteins involved in cell growth, survival, and signaling. By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of its client proteins. This targeted disruption of cellular homeostasis makes this compound a compelling candidate for therapeutic intervention in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the cellular target of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

The Cellular Target: Heat Shock Protein 90 (Hsp90)

The primary cellular target of this compound is the molecular chaperone Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a highly conserved and ubiquitously expressed protein that plays a critical role in maintaining cellular proteostasis by facilitating the proper folding, stabilization, and activation of a diverse array of client proteins.[3][4] Many of these client proteins are key components of signaling pathways that are often dysregulated in diseases such as cancer and chronic inflammation.[3][4]

This compound exhibits high affinity and selectivity for Hsp90, demonstrating its potency as an inhibitor.[1] It has shown greater efficacy in preclinical models compared to first-generation Hsp90 inhibitors.[2]

Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the N-terminal domain of Hsp90. The chaperone cycle of Hsp90 is dependent on the binding and hydrolysis of ATP. By occupying the ATP-binding pocket, this compound locks Hsp90 in a conformation that is unfavorable for client protein interaction and maturation. This disruption of the Hsp90 chaperone machinery leads to the misfolding and subsequent ubiquitination and degradation of Hsp90 client proteins by the proteasome.

The degradation of these client proteins, many of which are oncoproteins or pro-inflammatory signaling molecules, underlies the anti-tumor and anti-inflammatory effects of this compound.

Quantitative Data

The potency and selectivity of this compound have been quantified in various in vitro and cellular assays.

| Parameter | Target | Value | Assay | Reference |

| IC50 | Hsp90α | 1.1 nM | Hsp90α Binding Assay | [2] |

| Ki | Hsp90 | 0.2 nM | Competitive Binding Assay | [1] |

| Ki | Grp94 | 61 nM | Competitive Binding Assay | [1] |

| Ki | TRAP1 | 255 nM | Competitive Binding Assay | [1] |

| EC50 | Her-2 Degradation | 14 nM | Western Blot in MCF-7 cells | [2] |

Key Hsp90 Client Proteins and Downstream Signaling

The inhibition of Hsp90 by this compound leads to the degradation of a wide range of client proteins, thereby affecting multiple signaling pathways critical for cancer cell proliferation and survival, as well as inflammatory responses.

Oncology-Related Client Proteins

-

Her-2 (ERBB2): A receptor tyrosine kinase overexpressed in a subset of breast cancers. Its degradation upon Hsp90 inhibition is a key anti-tumor mechanism.

-

C-RAF: A serine/threonine-protein kinase in the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.

-

CDK4: A cyclin-dependent kinase that plays a vital role in cell cycle progression.

-

AKT/PKB: A serine/threonine-protein kinase that is a central node in signaling pathways involved in cell survival, growth, and proliferation.

-

Mutant p53: Hsp90 stabilizes certain mutant forms of the p53 tumor suppressor, and its inhibition can lead to their degradation.

-

HIF-1α: A transcription factor that is a master regulator of the cellular response to hypoxia and is critical for tumor angiogenesis and metabolism.

Inflammation-Related Signaling

This compound has been shown to block lipopolysaccharide (LPS)-induced TLR4 signaling in macrophages.[1] This is achieved by inhibiting the activation of downstream kinases such as ERK1/2, MEK1/2, JNK, and p38 MAPK, leading to a reduction in the release of pro-inflammatory cytokines like TNF-α.

Experimental Protocols

The following are representative, detailed protocols for key experiments used to characterize the cellular activity of this compound. These methods are based on standard laboratory procedures and are likely to be very similar to those employed in the primary literature describing this compound.

Hsp90α Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity (IC50) of this compound to Hsp90α. It is a competitive assay where this compound competes with a fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin) for binding to the Hsp90α protein.

Materials:

-

Purified recombinant human Hsp90α protein

-

FP Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 2 mM DTT)

-

Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)

-

This compound

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in FP Assay Buffer.

-

In a 384-well plate, add a fixed concentration of Hsp90α protein to each well (except for no-protein controls).

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Add a fixed concentration of the fluorescently labeled Hsp90 ligand to all wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours), protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Plot the millipolarization (mP) values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. This compound, a synthetic inhibitor of heat shock protein 90, blocks innate and adaptive immune responses in models of inflammation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a potent inhibitor of the heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]

- 4. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

EC144 Binding Affinity to Hsp90 Isoforms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of EC144, a potent second-generation inhibitor of Heat Shock Protein 90 (Hsp90), to its various isoforms. This document details quantitative binding data, experimental protocols for affinity determination, and the impact of this compound on relevant signaling pathways.

Introduction to this compound and Hsp90

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are integral to cancer cell proliferation and survival. Hsp90 exists in several isoforms, including the cytosolic Hsp90α (inducible) and Hsp90β (constitutive), the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1. This compound, a synthetic small molecule inhibitor, targets the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of Hsp90 client proteins and subsequent downstream effects.

Quantitative Binding Affinity of this compound

This compound exhibits high-affinity binding to Hsp90. The following table summarizes the key quantitative data regarding the binding affinity and inhibitory activity of this compound against Hsp90 isoforms and its selectivity over other chaperones.

| Target | Parameter | Value (nM) | Assay Method | Reference |

| Hsp90α | IC₅₀ | 1.1 | Hsp90α binding assay | [1][2][3] |

| Hsp90 | Kᵢ | 0.2 | Not specified | [4][5] |

| Grp94 | Kᵢ | 61 | Not specified | [5] |

| TRAP1 | Kᵢ | 255 | Not specified | [5] |

| Her-2 Degradation (MCF-7 cells) | EC₅₀ | 14 | Cellular assay | [1][2][3] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols for Binding Affinity Determination

The determination of the binding affinity of inhibitors like this compound to Hsp90 isoforms can be accomplished using several biophysical techniques. Below are detailed methodologies for three key experimental protocols.

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled probe from the Hsp90 ATP-binding site by an unlabeled inhibitor.

Experimental Workflow for Fluorescence Polarization Assay

Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant human Hsp90α in a suitable assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT).

-

Prepare a fluorescent probe, such as BODIPY-labeled geldanamycin (GM-BODIPY), at a concentration determined to be optimal for the assay (typically in the low nanomolar range).[6]

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add a fixed concentration of Hsp90α protein to each well.

-

Add varying concentrations of this compound to the wells. Include control wells with no inhibitor.

-

Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Add the fluorescent probe to all wells.

-

Incubate the plate for another period (e.g., 2-4 hours) to allow the binding to reach equilibrium.[7]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

-

The polarization values will decrease as the concentration of this compound increases, due to the displacement of the fluorescent probe.

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).

Experimental Workflow for Isothermal Titration Calorimetry

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Methodology:

-

Sample Preparation:

-

Dialyze the purified Hsp90 isoform (e.g., Hsp90α or Hsp90β) and this compound into the same buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to minimize heats of dilution.

-

Thoroughly degas both the protein and ligand solutions.

-

Determine the precise concentrations of the protein and this compound.

-

-

ITC Experiment:

-

Load the Hsp90 solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of this compound into the Hsp90 solution.

-

-

Data Analysis:

-

The heat change associated with each injection is measured.

-

The integrated heat data are plotted against the molar ratio of this compound to Hsp90 to generate a binding isotherm.

-

The isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[9][10][11] The binding entropy (ΔS) can then be calculated.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (this compound) to a ligand (Hsp90) immobilized on a sensor surface in real-time.

Experimental Workflow for Surface Plasmon Resonance

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Methodology:

-

Ligand Immobilization:

-

Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified Hsp90 isoform over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Measurement:

-

Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP buffer).

-

Inject the this compound solutions over the immobilized Hsp90 surface at a constant flow rate.

-

Monitor the change in the refractive index in real-time, which corresponds to the binding of this compound to Hsp90 (association phase).

-

After the injection, flow running buffer over the surface to monitor the dissociation of the this compound-Hsp90 complex (dissociation phase).

-

Regenerate the sensor surface between different this compound concentrations if necessary.

-

-

Data Analysis:

-

The binding data is presented as a sensorgram (response units vs. time).

-

The association (kₐ) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic binding model.

-

The equilibrium dissociation constant (KD) is calculated as the ratio of kd/kₐ.[12]

-

Impact on Signaling Pathways: TLR4 Signaling

This compound, by inhibiting Hsp90, has been shown to block Toll-like receptor 4 (TLR4) signaling induced by lipopolysaccharide (LPS).[13] This inhibition affects downstream inflammatory responses.

This compound Inhibition of the TLR4 Signaling Pathway

Caption: this compound inhibits Hsp90, which is a chaperone for key kinases in the TLR4 signaling pathway.

Upon binding of LPS to the TLR4 receptor complex, a signaling cascade is initiated through adaptor proteins like MyD88.[14][15][16] This leads to the activation of downstream kinases, including those in the MAPK pathway (MEK, ERK, JNK, p38). Hsp90 is required for the stability and function of several of these kinases. By inhibiting Hsp90, this compound disrupts the chaperoning of these client proteins, leading to their degradation and a subsequent blockage of the downstream signaling, ultimately reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[13]

Conclusion

This compound is a high-affinity inhibitor of Hsp90, demonstrating particular potency against the Hsp90α isoform. Its binding characteristics can be thoroughly elucidated using a variety of biophysical techniques, including fluorescence polarization, isothermal titration calorimetry, and surface plasmon resonance. The inhibitory action of this compound on Hsp90 has significant downstream consequences, notably the disruption of inflammatory signaling pathways such as the TLR4 cascade. This detailed understanding of this compound's interaction with Hsp90 isoforms provides a crucial foundation for its continued investigation and development as a therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a potent inhibitor of the heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of Nanomolar Dissociation Constants by Titration Calorimetry and Thermal Shift Assay – Radicicol Binding to Hsp90 and Ethoxzolamide Binding to CAII | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A time-resolved fluorescence resonance energy transfer-based HTS assay and a surface plasmon resonance-based binding assay for heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a synthetic inhibitor of heat shock protein 90, blocks innate and adaptive immune responses in models of inflammation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Network Viewer for NDEx [ndexbio.org]

- 15. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

EC144: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC144 is a potent, second-generation, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). As a central component of the cellular protein quality control machinery, Hsp90 is responsible for the conformational maturation and stability of a wide array of client proteins, many of which are critical nodes in oncogenic signaling pathways. Inhibition of Hsp90 by this compound leads to the proteasomal degradation of these client proteins, resulting in the simultaneous disruption of multiple signaling cascades that drive cancer cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, including its impact on key pathways such as PI3K/Akt/mTOR and MAPK/ERK, detailed experimental protocols for assessing its activity, and a summary of its preclinical efficacy.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic purine-scaffold inhibitor that targets the ATP-binding pocket in the N-terminus of Hsp90. This competitive inhibition prevents the conformational changes required for Hsp90's chaperone activity, leading to the misfolding and subsequent ubiquitin-mediated degradation of its client proteins. A key advantage of targeting Hsp90 is the ability to simultaneously downregulate multiple oncoproteins, thereby mitigating the common issue of resistance that arises from the activation of alternative signaling pathways.

Hsp90 and its Role in Cancer

Hsp90 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis. In cancer cells, which are often characterized by a high degree of protein misfolding and instability due to mutations and aneuploidy, there is an increased reliance on the chaperoning capacity of Hsp90. Hsp90 stabilizes a broad range of oncoproteins, including receptor tyrosine kinases, serine/threonine kinases, and transcription factors, thereby enabling the malignant phenotype.

This compound: A Second-Generation Hsp90 Inhibitor

This compound was developed as a second-generation Hsp90 inhibitor with improved potency and pharmacological properties compared to its predecessor, BIIB021. Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and in vivo tumor models.

Downstream Signaling Effects of this compound

The primary downstream effect of this compound is the degradation of Hsp90 client proteins. This leads to the disruption of several critical signaling pathways.

Impact on the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several key components of this pathway are Hsp90 client proteins.

-

Akt: A serine/threonine kinase that is a central node in the PI3K pathway. This compound treatment leads to the degradation of Akt, resulting in the inhibition of downstream pro-survival signals.

-

mTOR: A serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth and proliferation. While not a direct client, mTOR signaling is attenuated by the degradation of upstream activators like Akt.

Diagram: this compound-Mediated Inhibition of the PI3K/Akt/mTOR Pathway

Caption: this compound inhibits Hsp90, leading to Akt degradation and suppression of the PI3K/Akt/mTOR pathway.

Impact on the MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Key kinases in this pathway are also Hsp90 client proteins.

-

Raf (B-Raf, C-Raf): Serine/threonine kinases that are upstream activators of the MAPK cascade. This compound induces the degradation of Raf kinases.

-

MEK: A dual-specificity kinase that is downstream of Raf. While not a primary client, its activity is reduced due to the degradation of Raf.

-

ERK: The final kinase in the cascade, which translocates to the nucleus to regulate gene expression. ERK activity is diminished upon this compound treatment.

Diagram: this compound-Mediated Inhibition of the MAPK/ERK Pathway

Caption: this compound inhibits Hsp90, leading to Raf degradation and suppression of the MAPK/ERK pathway.

Other Key Client Proteins and Pathways

Beyond the PI3K/Akt and MAPK/ERK pathways, this compound affects a multitude of other signaling molecules, including:

-

Receptor Tyrosine Kinases (RTKs): HER2, EGFR, MET, and others are well-established Hsp90 clients. Their degradation by this compound shuts down upstream signaling.

-

Cell Cycle Regulators: Cyclin-dependent kinases (CDKs) such as CDK4 and CDK6 are also Hsp90 clients, and their degradation leads to cell cycle arrest.

-

Transcription Factors: Hypoxia-inducible factor 1-alpha (HIF-1α) and mutant p53 are stabilized by Hsp90, and their degradation by this compound can inhibit angiogenesis and promote apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies. Note: Specific data from the primary publications may be limited due to access restrictions.

Table 1: In Vitro Potency of this compound

| Assay | Metric | Value (nM) | Cell Line/System |

| Hsp90α Binding | IC50 | 1.1 | Biochemical Assay |

| Her-2 Degradation | EC50 | 14 | MCF-7 (Breast Cancer) |

| Cell Proliferation | GI50 | Varies (nM range) | Various Cancer Cell Lines |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Dosing | Outcome |

| N87 Gastric Tumor Xenograft | 5 mg/kg, p.o., qd x 5 | Tumor growth arrest |

| N87 Gastric Tumor Xenograft | 10 mg/kg, p.o., qd x 5 | Partial tumor regression |

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the activity of Hsp90 inhibitors like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (DMSO).

-

Incubate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control to determine the GI50 value.

Diagram: Cell Viability Assay Workflow

Caption: Workflow for determining cell viability using the MTT assay.

Western Blotting for Client Protein Degradation and Phosphorylation

This technique is used to detect changes in the protein levels and phosphorylation status of Hsp90 client proteins and downstream effectors.

Materials:

-

Cell culture dishes

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Raf, anti-p-ERK, anti-Hsp70, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine relative protein expression and phosphorylation levels.

Diagram: Western Blotting Workflow

Caption: Step-by-step workflow for Western blot analysis.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically for "this compound". It is possible that the compound was discontinued during preclinical development or was advanced into clinical trials under a different designation. Its predecessor, BIIB021, underwent Phase I and II clinical trials for various cancers. Further investigation into the clinical development pipeline of the originating company may provide more clarity on the clinical trajectory of this compound.

Conclusion

This compound is a potent Hsp90 inhibitor that demonstrates significant preclinical activity through the targeted degradation of a wide range of oncoproteins. Its ability to simultaneously disrupt multiple key oncogenic signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, underscores its potential as a powerful anti-cancer therapeutic. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the downstream signaling effects of this compound and other Hsp90 inhibitors. While its clinical development status remains to be fully elucidated, the robust preclinical profile of this compound highlights the therapeutic promise of targeting the Hsp90 chaperone machinery in cancer.

EC144: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC144 is a second-generation, orally available, and brain-penetrant small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] It has demonstrated significant potency and selectivity, positioning it as a compound of interest for therapeutic development, particularly in oncology and inflammatory diseases. This document provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound.

Pharmacodynamics

This compound exerts its biological effects through the potent and selective inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.

Mechanism of Action

This compound binds to the ATP-binding pocket of Hsp90, thereby competitively inhibiting its chaperone function. This leads to the proteasomal degradation of Hsp90 client proteins.

In Vitro Potency and Selectivity

This compound has been shown to be a highly potent inhibitor of Hsp90. The following table summarizes its key in vitro activity metrics.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Hsp90α binding) | 1.1 nM | Biochemical Assay | [1] |

| Ki (Hsp90) | 0.2 nM | Biochemical Assay | |

| EC50 (Her-2 Degradation) | 14 nM | MCF-7 Breast Cancer Cells | [1] |

This compound exhibits selectivity for Hsp90 over other chaperone proteins such as Grp94 and TRAP1.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor and anti-inflammatory activity of this compound.

Anti-Tumor Activity:

In a mouse xenograft model using N87 human gastric cancer cells, orally administered this compound demonstrated significant dose-dependent anti-tumor effects.

| Dose (oral, qd x 5) | Outcome | Reference |

| 5 mg/kg | Tumor growth arrest | [1] |

| 10 mg/kg | Partial tumor regression | [1] |

This compound was found to be approximately 20-fold more efficacious than the first-generation Hsp90 inhibitor, BIIB021, in this model.[1]

Anti-Inflammatory Activity:

This compound has also been shown to modulate inflammatory responses. In a mouse model of LPS-induced endotoxic shock, this compound suppressed the release of the pro-inflammatory cytokine TNF-α. Furthermore, it has demonstrated efficacy in a rat model of collagen-induced arthritis.

Signaling Pathways

This compound's inhibition of Hsp90 impacts multiple signaling pathways. One of the well-documented effects is the disruption of the TLR4 signaling cascade initiated by lipopolysaccharide (LPS). By inhibiting Hsp90, this compound prevents the proper folding and function of key downstream kinases, leading to a blockade of pro-inflammatory cytokine production.

Caption: Simplified diagram of the TLR4 signaling pathway inhibited by this compound.

Pharmacokinetics

While described as "orally available and brain penetrant," specific quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not publicly available in the reviewed literature. This information is typically determined during formal preclinical and clinical development.

Experimental Protocols

Detailed experimental protocols for the cited studies are not available in the public domain. The following provides a general overview of the likely methodologies based on standard practices in the field.

Hsp90 Binding Assay (IC50 Determination)

-

Principle: A competitive binding assay, likely utilizing fluorescence polarization or a similar technique.

-

General Workflow:

-

A fluorescently labeled ligand with known affinity for Hsp90 is incubated with recombinant Hsp90 protein.

-

Increasing concentrations of this compound are added to compete with the fluorescent ligand for binding to Hsp90.

-

The displacement of the fluorescent ligand is measured, and the IC50 value is calculated as the concentration of this compound that causes 50% inhibition of the fluorescent ligand binding.

-

Caption: General workflow for an Hsp90 competitive binding assay.

Her-2 Degradation Assay (EC50 Determination)

-

Principle: Western blotting or flow cytometry to quantify the levels of the Hsp90 client protein Her-2 in cancer cells after treatment with this compound.

-

General Workflow:

-

MCF-7 cells, which overexpress Her-2, are cultured.

-

Cells are treated with a range of this compound concentrations for a specified period (e.g., 24-48 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Protein lysates are subjected to SDS-PAGE and transferred to a membrane for Western blotting, or intact cells are analyzed by flow cytometry.

-

The membrane or cells are probed with an antibody specific for Her-2.

-

The intensity of the Her-2 signal is quantified and normalized to a loading control (for Western blot).

-

The EC50 is calculated as the concentration of this compound that causes a 50% reduction in Her-2 levels.

-

In Vivo Tumor Xenograft Study

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

General Workflow:

-

Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with N87 human gastric cancer cells.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into vehicle control and this compound treatment groups.

-

This compound is administered orally, once daily, for a specified duration (e.g., 5 days).

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for further analysis (e.g., biomarker assessment).

-

Conclusion

This compound is a potent, second-generation Hsp90 inhibitor with demonstrated preclinical anti-tumor and anti-inflammatory activity. Its ability to be administered orally and penetrate the brain suggests a potential for broad therapeutic applications. However, a comprehensive understanding of its pharmacokinetic profile and detailed mechanistic pathways will require further investigation and the publication of more extensive preclinical and clinical data. The information presented here, based on publicly available literature, provides a solid foundation for researchers and drug developers interested in the continued exploration of this compound.

References

In-Depth Technical Guide: EC144 (CAS Number 911397-80-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC144, with the CAS number 911397-80-3, is a second-generation, orally available, and brain-penetrant small molecule that acts as a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3][4][5] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are implicated in oncogenesis and inflammatory signaling.[1][6][7][8] By targeting the ATP-binding pocket of Hsp90, this compound disrupts the chaperone cycle, leading to the proteasomal degradation of these client proteins. This mechanism of action underlies its therapeutic potential in oncology and inflammatory diseases.[4][9][10]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a synthetic compound with the following properties:

| Property | Value | Reference |

| IUPAC Name | 5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol | [4] |

| CAS Number | 911397-80-3 | [3][5][11][12][13] |

| Molecular Formula | C21H24ClN5O2 | [3][11][12][13] |

| Molecular Weight | 413.9 g/mol | [11][13] |

| Appearance | Pale yellow solid | [11][13] |

| Solubility | Soluble to 100 mM in DMSO and to 5 mM in ethanol. | |

| Purity | ≥98% | |

| Storage | Store at -20°C | [11][13] |

Mechanism of Action

This compound exerts its biological effects by acting as a high-affinity, potent, and selective inhibitor of Hsp90.[3][5] It competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity, which is essential for the chaperone's function. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of Hsp90 client proteins.

Many of these client proteins are critical components of signal transduction pathways that drive cell proliferation, survival, and inflammation. Key client proteins include kinases, steroid hormone receptors, and transcription factors.[1][6][7] In the context of oncology, this includes proteins like Her-2.[4] In inflammatory responses, Hsp90 is involved in the stability and function of proteins within the Toll-like receptor 4 (TLR4) signaling pathway.[9][10]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent activity in various in vitro assays, showcasing its selectivity and efficacy.

| Assay | Cell Line/Target | Value | Reference |

| IC50 (Hsp90α binding) | Hsp90α | 1.1 nM | [3][4][5] |

| Ki (Hsp90) | Hsp90 | 0.2 nM | |

| Ki (Grp94) | Grp94 | 61 nM | |

| Ki (TRAP1) | TRAP1 | 255 nM | |

| IC50 (Kinase Panel) | 285 kinases | >10 µM | |

| EC50 (Her-2 degradation) | MCF-7 breast cancer cells | 14 nM | [4] |

In Vivo Activity

Preclinical studies in animal models have highlighted the therapeutic potential of this compound in both oncology and inflammatory conditions.

| Model | Animal | Treatment | Outcome | Reference |

| N87 Gastric Tumor Model | Mouse | 5 mg/kg, p.o., qd x 5 | Tumor growth stoppage | [4] |

| N87 Gastric Tumor Model | Mouse | 10 mg/kg, p.o., qd x 5 | Partial tumor regression | [4] |

| LPS Shock Model | Mouse | Not specified | Inhibition of LPS-induced TNFα release | |

| Collagen-Induced Arthritis | Rat | Semitherapeutic administration | Suppression of disease development | [9] |

Signaling Pathways

This compound's inhibition of Hsp90 impacts multiple signaling pathways. A key pathway affected in the context of inflammation is the Toll-like receptor 4 (TLR4) signaling cascade.

Hsp90 Inhibition and Client Protein Degradation

The fundamental mechanism of this compound involves the inhibition of Hsp90, leading to the degradation of its client proteins. This process disrupts various downstream signaling pathways that depend on these client proteins for their stability and function.

Caption: this compound inhibits Hsp90, leading to the degradation of client proteins.

Inhibition of TLR4 Signaling Pathway

In immune cells, this compound has been shown to block LPS-induced TLR4 signaling by inhibiting the activation of several downstream kinases.[9]

References

- 1. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound is a potent inhibitor of the heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound|CAS 911397-80-3|DC Chemicals [dcchemicals.com]

- 6. Hsp90 and client protein maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]

- 9. This compound, a synthetic inhibitor of heat shock protein 90, blocks innate and adaptive immune responses in models of inflammation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. This compound Datasheet DC Chemicals [dcchemicals.com]

- 13. EC 144 hz-5920B - 沪震生物官方商城 - 沪震生物-试剂盒,ELISA试剂盒, 检测试剂盒抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,单克隆抗体,多克隆抗体,细胞因子,胎牛血清,常用实验试剂及溶液 [shzbio.net]

An In-depth Technical Guide to the Discovery and Development of EC144, a Potent Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC144 is a second-generation, orally available small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival. Developed as a successor to the first-generation inhibitor BIIB021, this compound demonstrates significantly enhanced potency in both in vitro and in vivo preclinical models. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, structure-activity relationship, and detailed experimental protocols for key assays.

Discovery and Lead Optimization

The development of this compound stemmed from the lead optimization of the first-generation Hsp90 inhibitor, BIIB021. While BIIB021 showed promise and advanced to Phase II clinical trials, there was a clear impetus to enhance its potency and efficacy.

The core of this optimization strategy focused on modifying the 7-deazapurine scaffold of BIIB021. Guided by structural data, medicinal chemists replaced the nitrogen atom at the 7th position (N7) with a carbon atom. This carbon was then substituted with a 2-methylpent-4-yn-2-ol group. This key modification, while retaining the hydrophobic 4-methoxy-3,5-dimethylpyridine moiety responsible for crucial interactions within the Hsp90 ATP-binding pocket, led to a significant improvement in the compound's activity. The resulting molecule, designated this compound, exhibited approximately 20-fold greater efficacy than BIIB021 in murine cancer models.[1]

Structure-Activity Relationship (SAR)

The enhanced potency of this compound can be attributed to the following structural modifications:

-

Substitution at the 7-position: The replacement of the N7 atom with a carbon atom bearing a 2-methylpent-4-yn-2-ol group is the most critical change. This modification likely alters the electronic and steric properties of the molecule, leading to a more favorable interaction with the Hsp90 ATP-binding pocket.

-

Retention of the Hydrophobic Moiety: The conservation of the 4-methoxy-3,5-dimethylpyridine group from BIIB021 was crucial. This part of the molecule is known to engage in hydrophobic interactions within a key region of the Hsp90 protein, anchoring the inhibitor in place.

Mechanism of Action

This compound exerts its therapeutic effects by potently and selectively inhibiting the ATPase activity of Hsp90. Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins. Many of these client proteins are oncoproteins that are essential for the growth, survival, and proliferation of cancer cells.

By binding to the N-terminal ATP-binding pocket of Hsp90, this compound competitively inhibits the binding of ATP, a process necessary for the chaperone's function. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. A key client protein affected by Hsp90 inhibition is the receptor tyrosine kinase Her-2 (Human Epidermal Growth Factor Receptor 2), which is overexpressed in various cancers, including breast and gastric cancer. The degradation of Her-2 and other oncoproteins ultimately results in the suppression of tumor growth and, in some cases, tumor regression.[1]

This compound inhibits Hsp90, leading to the degradation of oncogenic client proteins and tumor growth suppression.

Quantitative Data

The enhanced potency of this compound over its predecessor, BIIB021, is evident from the following preclinical data.

| Parameter | This compound | BIIB021 | Assay |

| Hsp90α Binding IC50 | 1.1 nM | 5.1 nM | Competitive binding assay[1] |

| Her-2 Degradation EC50 | 14 nM | 38 nM | MCF-7 breast cancer cells[1] |

| In Vivo Efficacy | Stops tumor growth at 5 mg/kg; partial tumor regression at 10 mg/kg (po, qd x 5) | Stops tumor growth at 120 mg/kg (po, qd x 5) | N87 gastric tumor mouse model[1] |

Experimental Protocols

Hsp90α Competitive Binding Assay (Fluorescence Polarization)

This assay is designed to determine the fifty-percent inhibitory concentration (IC50) of a test compound against Hsp90α by measuring the displacement of a fluorescently labeled ligand.

Materials:

-

Recombinant human Hsp90α protein

-

Fluorescently labeled geldanamycin (e.g., GM-BODIPY or FITC-GM) as the tracer

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

-

Test compound (this compound) serially diluted in DMSO

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

-

Add a solution of Hsp90α protein (e.g., 30 nM final concentration) to each well of the 384-well plate.[2][3]

-

Add the serially diluted this compound to the wells containing the Hsp90α protein.

-

Add the fluorescently labeled geldanamycin tracer (e.g., 5 nM final concentration) to all wells.[3]

-

Include control wells:

-

No inhibitor control: Hsp90α and tracer only.

-

Tracer only control: Assay buffer and tracer only (for baseline polarization).

-

Positive control: A known Hsp90 inhibitor (e.g., unlabeled geldanamycin) to ensure assay performance.

-

-

Incubate the plate at 4°C for a predetermined time (e.g., 4 hours) to reach binding equilibrium.[3]

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., Prism).

Workflow for the Hsp90α competitive binding fluorescence polarization assay.

Her-2 Degradation Assay in MCF-7 Cells (Western Blot)

This assay quantifies the ability of this compound to induce the degradation of the Hsp90 client protein Her-2 in a cellular context.

Materials:

-

MCF-7 human breast adenocarcinoma cell line (HER2-positive)

-

Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Her-2 and anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for a specified duration (e.g., 24 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Harvest the cell lysates and clarify by centrifugation.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Her-2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the Her-2 signal to the β-actin signal.

-

Calculate the EC50 value for Her-2 degradation.

Workflow for the Her-2 degradation assay in MCF-7 cells via Western Blot.

In Vivo Efficacy in NCI-N87 Gastric Tumor Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of human gastric cancer.

Materials:

-

NCI-N87 human gastric carcinoma cell line

-

Athymic nude mice (e.g., BALB/c nu/nu), female, 6-8 weeks old

-

Matrigel

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Culture NCI-N87 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells per 100 µL.[4][5]

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[4][6]

-

Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[4][6]

-

Administer this compound orally (p.o.) once daily (qd) for a specified period (e.g., 5 consecutive days) at the desired dose levels (e.g., 5 mg/kg and 10 mg/kg).[1] The control group receives the vehicle on the same schedule.

-

Measure tumor volumes with calipers twice weekly and calculate the volume using the formula: (Length x Width²) / 2.[4]

-

Monitor the body weight of the mice three times weekly as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated groups to the control group.

Pharmacokinetics, Toxicology, and Clinical Development

As of the latest available information, detailed public data on the pharmacokinetics (ADME) and formal toxicology studies of this compound are limited. The development of this compound was primarily focused on its enhanced preclinical potency compared to BIIB021.

There is no public record of this compound entering clinical trials under its own designation. Searches for clinical trial identifiers associated with this compound have not yielded any results. It is possible that the development of this compound was discontinued at the preclinical stage for strategic or other reasons, or that it was further developed under a different internal code that has not been publicly disclosed. The clinical development landscape for Hsp90 inhibitors has been challenging, with many candidates failing to demonstrate a favorable risk-benefit profile in later-stage trials.

Conclusion

This compound represents a successful example of rational drug design and lead optimization, resulting in a second-generation Hsp90 inhibitor with significantly improved preclinical potency over its predecessor. Its discovery and development have provided valuable insights into the structure-activity relationships of 7-deazapurine-based Hsp90 inhibitors. While its clinical development status remains unclear, the comprehensive preclinical data available for this compound continue to make it a valuable tool for researchers studying Hsp90 biology and its role in cancer and other diseases. This technical guide provides a detailed summary of the key aspects of this compound's development history and the experimental methodologies used in its evaluation.

References

- 1. This compound is a potent inhibitor of the heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 5. Antitumor activity of pan‐HER inhibitors in HER2‐positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NCI-N87 Xenograft Model - Altogen Labs [altogenlabs.com]

The Role of EC144 in Protein Degradation Pathways: A Technical Overview

Initial searches for "EC144" and its direct role in protein degradation pathways have not yielded specific public domain information. This suggests that this compound may be an internal corporate designation, a compound in very early-stage, unpublished research, or a misnomer for a different therapeutic agent. This guide, therefore, will provide a comprehensive technical overview of the primary protein degradation pathways that a novel agent like this compound would likely modulate: the Ubiquitin-Proteasome System and the Autophagy-Lysosome Pathway. We will explore the established mechanisms of action for targeted protein degraders and outline the experimental protocols used to characterize such molecules.

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, degraders physically remove the target protein, offering potential advantages in efficacy, duration of action, and the ability to target proteins previously considered "undruggable".[1][3][4] This approach primarily utilizes two major cellular degradation pathways: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[4][5]

The Ubiquitin-Proteasome System (UPS)

The UPS is the principal mechanism for the degradation of most intracellular proteins, playing a critical role in cellular homeostasis.[5][6] This pathway involves the tagging of substrate proteins with ubiquitin, a small regulatory protein. This "kiss of death" marks the protein for recognition and subsequent destruction by the proteasome, a large multi-protein complex.[6][7]

The ubiquitination process is a three-step enzymatic cascade:

-

Ubiquitin Activation: An E1 activating enzyme utilizes ATP to adenylate a ubiquitin molecule and then transfers it to its own active site.[8]

-

Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.[8]

-

Ubiquitin Ligation: An E3 ubiquitin ligase, the key component for substrate specificity, recognizes the target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target.[8][9] The sequential addition of multiple ubiquitin molecules (polyubiquitination) serves as a strong signal for proteasomal degradation.[10]

Novel therapeutic agents, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, are designed to hijack the UPS.[1][3][11]

-

PROTACs are heterobifunctional molecules with two distinct domains: one that binds to the target protein and another that recruits an E3 ligase.[1][4][12] This induced proximity facilitates the ubiquitination and subsequent degradation of the target protein.[1][12]

-

Molecular Glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally associate.[1][4][11]

Visualizing the PROTAC Mechanism

Caption: PROTACs induce proximity between a target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation.

The Autophagy-Lysosome Pathway

Autophagy, meaning "self-eating," is a catabolic process responsible for the degradation of bulk cytoplasmic components, including aggregated proteins and damaged organelles.[13][14] This pathway plays a crucial role in cellular quality control and response to stress.[13] The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo.[14][15] The autophagosome then fuses with a lysosome, and the enclosed material is degraded by lysosomal hydrolases.[14]

Targeted degradation via the autophagy-lysosome pathway is an emerging therapeutic strategy. Molecules like Autophagy-Targeting Chimeras (AUTACs) and Lysosome-Targeting Chimeras (LYTACs) are designed to hijack this system.[1][11]

-

AUTACs are chimeric molecules that simultaneously bind to a target protein and an autophagy-related modifier, leading to the target's engulfment by an autophagosome and subsequent lysosomal degradation.[1][11]

-

LYTACs are designed to degrade extracellular and membrane-bound proteins by linking them to lysosome-targeting receptors on the cell surface, leading to internalization and lysosomal degradation.[2][16]

Visualizing the Autophagy Pathway

Caption: The autophagy pathway sequesters cytoplasmic cargo into autophagosomes, which then fuse with lysosomes for degradation.

Experimental Protocols for Characterizing Protein Degraders

A series of in vitro and in-cell assays are essential to characterize the activity and mechanism of a novel protein degrader.

Target Engagement and Ternary Complex Formation

-

Objective: To confirm the binding of the degrader to the target protein and the E3 ligase, and to demonstrate the formation of a stable ternary complex.

-

Methods:

-

Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the degrader to the individual proteins and the formation of the ternary complex.

-

Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding interactions.

-

Fluorescence Resonance Energy Transfer (FRET) / Bioluminescence Resonance Energy Transfer (BRET) assays: In-cell assays to monitor the proximity of the target protein and the E3 ligase induced by the degrader.

-

In-Cell Protein Degradation

-

Objective: To quantify the extent and rate of target protein degradation in a cellular context.

-

Methods:

-

Western Blotting: A semi-quantitative method to visualize the decrease in target protein levels following treatment with the degrader.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method to measure the concentration of the target protein.

-

Flow Cytometry: Can be used to quantify protein levels in individual cells, particularly if the target protein is fluorescently tagged.

-

Quantitative Mass Spectrometry (Proteomics): Provides an unbiased and highly quantitative assessment of the degradation of the target protein and can also identify off-target effects.[17]

-

Elucidating the Degradation Pathway

-

Objective: To determine whether degradation is mediated by the proteasome or the lysosome.

-

Methods:

-

Co-treatment with Pathway Inhibitors:

-

Proteasome Inhibitors (e.g., MG132, Bortezomib): If the degrader acts via the UPS, co-treatment with a proteasome inhibitor will rescue the degradation of the target protein.[7]

-

Lysosome Inhibitors (e.g., Bafilomycin A1, Chloroquine): If the degrader acts via the autophagy-lysosome pathway, co-treatment with a lysosome inhibitor will prevent degradation.

-

-

Ubiquitination Assays: Immunoprecipitation of the target protein followed by western blotting for ubiquitin can confirm that the protein is being ubiquitinated in the presence of the degrader.

-

Experimental Workflow Visualization

Caption: A typical workflow for characterizing a novel protein degrader involves confirming target engagement, quantifying degradation, and elucidating the mechanism.

Quantitative Data Presentation

Should data for this compound become available, it would be presented in a structured format for clarity and comparison.

Table 1: In Vitro Binding Affinities of this compound

| Target | Ligand | Binding Affinity (KD, nM) |

| Target Protein X | This compound | |

| E3 Ligase Y | This compound | |

| Ternary Complex (Target X + this compound + E3 Ligase Y) | - |

Table 2: In-Cell Degradation Potency and Efficacy of this compound

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Timepoint (h) |

| Cancer Cell Line A | Target Protein X | |||

| Normal Cell Line B | Target Protein X |

-

DC50: The concentration of the degrader required to achieve 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

Conclusion

While the specific role of "this compound" in protein degradation remains to be publicly elucidated, the established principles of targeted protein degradation via the ubiquitin-proteasome and autophagy-lysosome pathways provide a robust framework for its potential mechanism of action. The experimental protocols outlined here represent the standard methodologies for characterizing such a novel therapeutic agent. As research in this dynamic field continues, the development of new degraders holds immense promise for addressing a wide range of diseases with previously intractable targets.

References

- 1. njbio.com [njbio.com]

- 2. Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A long march for targeted protein degradation in the new era: expanding E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]